molecular formula C18H22N2O4S B11479781 7,8-dimethoxy-2-(tetrahydrofuran-2-ylmethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

7,8-dimethoxy-2-(tetrahydrofuran-2-ylmethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

Cat. No.: B11479781
M. Wt: 362.4 g/mol
InChI Key: JUZIJWUKWUGDFW-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-2-(tetrahydrofuran-2-ylmethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, methoxy groups, and a thioxo group

Preparation Methods

The synthesis of 7,8-dimethoxy-2-(tetrahydrofuran-2-ylmethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

7,8-Dimethoxy-2-(tetrahydrofuran-2-ylmethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-2-(tetrahydrofuran-2-ylmethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding interactions. The pathways involved may include signal transduction, metabolic regulation, or other cellular processes .

Comparison with Similar Compounds

Similar compounds to 7,8-dimethoxy-2-(tetrahydrofuran-2-ylmethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one include:

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

7,8-dimethoxy-2-(oxolan-2-ylmethyl)-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one

InChI

InChI=1S/C18H22N2O4S/c1-22-15-7-11-6-14-17(21)20(10-13-4-3-5-24-13)18(25)19(14)9-12(11)8-16(15)23-2/h7-8,13-14H,3-6,9-10H2,1-2H3

InChI Key

JUZIJWUKWUGDFW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=S)CC4CCCO4)OC

Origin of Product

United States

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